molecular formula C21H19N5OS B2888139 N-(4-ethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 586987-43-1

N-(4-ethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2888139
CAS No.: 586987-43-1
M. Wt: 389.48
InChI Key: VCSCBQMLQJGSAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-ethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide” is a novel compound that belongs to the pyrazolo[3,4-d]pyrimidine class of compounds . This class of compounds has been synthesized as potential inhibitors of FLT3 and EGFR-TK, which are key targets in cancer treatment .


Synthesis Analysis

The compound was synthesized as part of a series of pyrazolo[3,4-d]pyrimidine-based compounds. These compounds were linked to a piperazine ring, bearing different aromatic moieties, through different linkages . The synthesis was confirmed using spectroscopic methods .


Molecular Structure Analysis

The molecular structure of this compound, like other pyrazolo[3,4-d]pyrimidine derivatives, is designed to interact with the binding domains of FLT3 and EGFR-TK . Molecular docking and dynamics studies were performed to predict the binding mode of the newly synthesized compounds in these binding domains .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound were confirmed using spectroscopic methods, and the DFT of the reaction mechanism was illustrated .

Scientific Research Applications

Antiasthma Agents

Compounds like 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines have been found active as mediator release inhibitors in the human basophil histamine release assay. These compounds were synthesized through a series of reactions starting from arylamidines and evaluated for their pharmacological and toxicological potential as antiasthma agents (Medwid et al., 1990).

Imaging Agents for PET

Derivatives like DPA-714, a part of the 2-phenylpyrazolo[1,5-a]pyrimidineacetamides series, have been reported as selective ligands for the translocator protein (18 kDa) and labeled with fluorine-18 for in vivo imaging using positron emission tomography. This highlights their application in neurology and oncology research (Dollé et al., 2008).

Phosphodiesterase Inhibitors

A series of 6-phenylpyrazolo[3,4-d]pyrimidones has been described as specific inhibitors of cGMP specific (type V) phosphodiesterase, showcasing their potential in treating hypertension and other cardiovascular diseases (Dumaitre & Dodic, 1996).

Nonsteroidal Antiinflammatory Drugs

The synthesis of pyrazolo[1,5-a]pyrimidines for studying their antiinflammatory properties, where specific modifications to the parent compound resulted in compounds with high activity and better therapeutic indices than conventional drugs, indicating their potential as safer anti-inflammatory medications (Auzzi et al., 1983).

Cognitive Impairment Treatment

The optimization of a novel scaffold led to the identification of a clinical candidate for the treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease, highlighting the therapeutic potential of pyrazolopyrimidinone derivatives in neurodegenerative and neuropsychiatric diseases (Li et al., 2016).

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of pyrazolo[3,4-d]pyrimidines , which are known to have a wide range of biological activities and are often used in the development of kinase inhibitors . .

Mode of Action

Given that it is a pyrazolo[3,4-d]pyrimidine derivative, it is likely to interact with its targets by binding to the atp-binding site of kinases, thereby inhibiting their activity . The exact nature of this interaction and the resulting changes would depend on the specific targets of the compound.

Biochemical Pathways

The biochemical pathways affected by this compound would depend on its specific targets. As a potential kinase inhibitor, it could affect a variety of signaling pathways involved in cell growth, proliferation, and survival . .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways they are involved in. As a potential kinase inhibitor, it could potentially induce cell cycle arrest, apoptosis, or other changes in cell behavior . .

Future Directions

The future directions for this compound could involve further optimization of its structure to enhance its anticancer activity, as well as comprehensive preclinical and clinical testing to evaluate its safety and efficacy in treating various types of cancer. Further studies could also explore its mechanism of action in more detail .

Properties

IUPAC Name

N-(4-ethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5OS/c1-2-15-8-10-16(11-9-15)25-19(27)13-28-21-18-12-24-26(20(18)22-14-23-21)17-6-4-3-5-7-17/h3-12,14H,2,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSCBQMLQJGSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.